molecular formula C9H17IN2OSi B13973715 3-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole

3-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole

Cat. No.: B13973715
M. Wt: 324.23 g/mol
InChI Key: WLHZVTYZGCNMPZ-UHFFFAOYSA-N
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Description

3-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is a chemical compound with the molecular formula C10H18IN2OSi. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The presence of the iodo and trimethylsilyl groups in its structure makes it a valuable intermediate in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole typically involves the iodination of a pyrazole derivative. One common method is the reaction of 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction Reactions: Reduction of the iodo group can lead to the formation of the corresponding hydrogenated pyrazole derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkyl halides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions produce oxidized or reduced forms of the original compound.

Scientific Research Applications

3-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of 3-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole involves its interaction with specific molecular targets. The iodo group can participate in halogen bonding, while the pyrazole ring can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole
  • 5-Iodo-2-methyl-1H-imidazole
  • 3-Iodo-6-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-indazole

Uniqueness

3-Iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of the iodo group allows for versatile substitution reactions, while the trimethylsilyl group enhances its stability and solubility in organic solvents. These features make it a valuable compound in various chemical and biological applications.

Properties

Molecular Formula

C9H17IN2OSi

Molecular Weight

324.23 g/mol

IUPAC Name

2-[(3-iodopyrazol-1-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C9H17IN2OSi/c1-14(2,3)7-6-13-8-12-5-4-9(10)11-12/h4-5H,6-8H2,1-3H3

InChI Key

WLHZVTYZGCNMPZ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=CC(=N1)I

Origin of Product

United States

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